molecular formula C19H18FNO B3137503 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide CAS No. 439097-39-9

4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide

Cat. No.: B3137503
CAS No.: 439097-39-9
M. Wt: 295.3 g/mol
InChI Key: VGISRHATYMLWTE-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a hex-1-yn-1-yl substituent on the phenyl ring.

Properties

IUPAC Name

4-fluoro-N-(4-hex-1-ynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-2-3-4-5-6-15-7-13-18(14-8-15)21-19(22)16-9-11-17(20)12-10-16/h7-14H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISRHATYMLWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258862
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439097-39-9
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439097-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Hex-1-yn-1-yl Intermediate: This step involves the preparation of the hex-1-yn-1-yl group, which can be achieved through various methods such as alkylation or coupling reactions.

    Coupling with Fluoro-Benzamide: The hex-1-yn-1-yl intermediate is then coupled with a fluoro-benzamide derivative under suitable reaction conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluoro group and the hex-1-yn-1-yl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Receptor Activity

  • CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide) :

    • Key Feature : Piperidine ring at the 2-position of the phenyl group.
    • Activity : Acts as a positive allosteric modulator of the EP2 receptor. The para-fluoro substituent on the benzamide is critical for activity; moving fluorine to meta or ortho positions (e.g., TG6–127-1/2) reduces EP2 potentiation by 30–50% .
    • SAR Insight : Piperidine is essential for EP2 activity; replacement with piperazine or morpholine abolishes activity .
  • Compound 5f (4-Fluoro-N-(4-sulfamoylphenyl)benzamide derivative): Key Feature: Sulfamoyl group at the 4-position of the phenyl ring. Properties: Melting point 236–237°C, [α]D = +10.6°, indicating high crystallinity and chirality-dependent stability .

Heterocyclic Modifications

  • CNS4 (4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide): Key Feature: Pyridinylpiperidine thiocarbamoyl group. Synthesis: High purity (>99% HPLC) achieved via thiocarbamoylation .
  • PB4 (4-Fluoro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide) :

    • Key Feature : Benzoimidazolyl substituent.
    • Synthesis : 60% yield, m.p. 173°C, synthesized via Friedel-Crafts acylation .
    • Comparison : The benzoimidazole ring may confer DNA-intercalating properties, diverging from the alkyne-based substituent in the target compound .

Halogen Substitution Effects

  • Compound 5i (4-Chloro-N-(4-sulfamoylphenyl)benzamide) :
    • Key Feature : Chlorine replaces fluorine at the benzamide para position.
    • Properties : Melting point 256–258°C, higher than fluorine analogs (5f: 236°C), likely due to increased molecular weight and halogen packing efficiency .
    • Biological Relevance : Chlorine’s electronegativity and lipophilicity may alter target binding compared to fluorine.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Name Substituent on Phenyl Ring Benzamide Position Melting Point (°C) Yield (%) Key Activity/Feature
4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide Hex-1-yn-1-yl Para-fluoro N/A N/A Structural analog (hypothetical)
CID890517 2-Piperidinyl Para-fluoro N/A N/A EP2 receptor potentiation
Compound 5f Sulfamoyl Para-fluoro 236–237 N/A Chirality-dependent stability
PB4 1-Methylbenzoimidazol-2-yl Para-fluoro 173 60 DNA intercalation (hypothesized)

Research Findings and Implications

  • Fluorine Position : The para-fluoro configuration optimizes receptor binding in EP2 modulators, as seen in CID890515. Ortho/meta substitutions reduce potency due to steric hindrance or altered electronic effects .
  • Alkyne vs. Heterocycle : The hex-1-yn-1-yl group in the target compound may enhance metabolic stability compared to heterocycles like piperidine or benzoimidazole, which are prone to oxidative metabolism .
  • Synthetic Challenges: Alkyne-containing compounds often require palladium-catalyzed coupling (e.g., Sonogashira), whereas sulfamoyl derivatives (e.g., 5f) are synthesized via nucleophilic substitution .

Biological Activity

Overview

4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is an organic compound with the molecular formula C19H18FNOC_{19}H_{18}FNO. This compound features a fluoro group, a hex-1-yn-1-yl group, and a benzamide moiety, which contribute to its unique biological properties. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in pharmaceutical and biochemical studies.

The compound is characterized by:

  • Molecular Formula : C19H18FNOC_{19}H_{18}FNO
  • Molecular Weight : 307.35 g/mol
  • Structure : Contains a fluoro substituent and an alkyne group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The benzamide moiety can form hydrogen bonds with biological molecules, influencing their function.
  • Hydrophobic Interactions : The hexynyl group interacts with hydrophobic pockets in proteins, modulating their activity and potentially affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)18.3

The mechanism involves the inhibition of the β-catenin/Tcf-4 signaling pathway, which is crucial in many cancers, particularly colorectal cancer. This pathway's inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy in Xenograft Models : In a study using xenograft models of human colorectal cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated an ability to induce apoptosis in tumor cells and modulate immune responses .
  • Synergistic Effects with Other Anticancer Agents : When combined with standard chemotherapy drugs such as irinotecan and bevacizumab, this compound showed enhanced efficacy, suggesting potential for use in combination therapies for more effective cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide
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4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide

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